N-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-2-sulfonamide
Overview
Description
N-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-2-sulfonamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-2-sulfonamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate 3,4-dihydroisoquinoline derivatives . The resulting dihydroisoquinoline is then reduced to tetrahydroisoquinoline using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions (MCRs) which are powerful strategies in organic synthesis for generating molecular diversity and complexity. MCRs improve atom economy, selectivity, and yield of the product, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP).
Reduction: Sodium borohydride, sodium cyanoborohydride.
Substitution: Various nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically results in the formation of secondary amines .
Scientific Research Applications
N-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a neuroprotective agent due to its structural similarity to natural alkaloids.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. For instance, it may interact with dopamine receptors, influencing neurotransmitter release and uptake .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A precursor to many biologically active compounds.
N-methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
Furan-2-sulfonamide derivatives: Studied for their antimicrobial and anti-inflammatory activities
Uniqueness
N-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-2-sulfonamide is unique due to its combined structural features of tetrahydroisoquinoline and furan-2-sulfonamide, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N-methylfuran-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-16-22(19,20)14-7-6-13(21-14)15(18)17-9-8-11-4-2-3-5-12(11)10-17/h2-7,16H,8-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIBIPIAEUCIKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(O1)C(=O)N2CCC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401148194 | |
Record name | 5-[(3,4-Dihydro-2(1H)-isoquinolinyl)carbonyl]-N-methyl-2-furansulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401148194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171643-64-3 | |
Record name | 5-[(3,4-Dihydro-2(1H)-isoquinolinyl)carbonyl]-N-methyl-2-furansulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171643-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(3,4-Dihydro-2(1H)-isoquinolinyl)carbonyl]-N-methyl-2-furansulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401148194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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